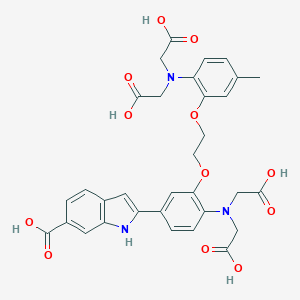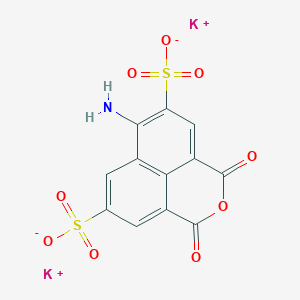![molecular formula C23H33N5O7S B149446 (2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid CAS No. 98930-71-3](/img/structure/B149446.png)
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Thiol-Reactive probe, to attach biotin to biomolecules that can be subsequently detected with avidin or streptavidin conjugates
Aplicaciones Científicas De Investigación
Bifunctional Reagent Development
One significant application of this compound is in the development of bifunctional reagents. Moaddel et al. (1999) synthesized novel organoarsenicals containing biotin and arsenic, which included a variant of the compound . These reagents can bind to macromolecules via a stable covalent ring structure formed with thiols, aiding in the detection and analysis of receptor sites, as demonstrated in their study on nicotinic receptors (Moaddel et al., 1999).
Synthesis of D-Biotin Impurities
In the realm of quality control and assurance of d-Biotin, Chen Zhe-rong (2009) conducted research on the synthesis of impurities related to d-Biotin, including the compound . This research contributes to the understanding and control of biotin quality, highlighting the chemical's role in the pharmaceutical and nutraceutical industries (Chen Zhe-rong, 2009).
Role in Metabolic Processes
Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products, including derivatives of the compound , as identified by Nemet et al. (2006). This research elucidates the role of these compounds in the metabolism and their association with diabetes and neurodegenerative diseases (Nemet et al., 2006).
Synthesis of Novel Compounds
The synthesis of novel compounds for various biochemical applications, including biotin-related structures and derivatives of the compound , has been explored by several researchers. For example, Zav’yalov et al. (2006) and Liang et al. (2016) conducted studies focusing on the synthesis of key compounds in biotin synthesis and compounds with antibacterial bioactivity, respectively (Zav’yalov et al., 2006), (Liang et al., 2016).
Propiedades
Número CAS |
98930-71-3 |
|---|---|
Nombre del producto |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid |
Fórmula molecular |
C23H33N5O7S |
Peso molecular |
523.6 g/mol |
Nombre IUPAC |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C23H33N5O7S/c29-17(7-2-1-6-16-21-15(13-36-16)26-23(35)27-21)24-11-4-3-5-14(22(33)34)25-18(30)10-12-28-19(31)8-9-20(28)32/h8-9,14-16,21H,1-7,10-13H2,(H,24,29)(H,25,30)(H,33,34)(H2,26,27,35)/t14-,15-,16-,21-/m0/s1 |
Clave InChI |
KWNGAZCDAJSVLC-OSAWLIQMSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Sinónimos |
3-(N-maleimido-propionyl)biocytin 3-(N-maleimidopropionyl)biocytin 3-MPB |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





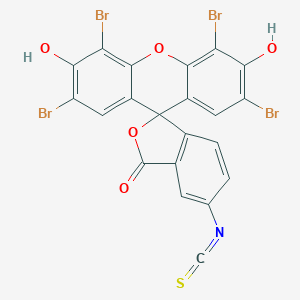
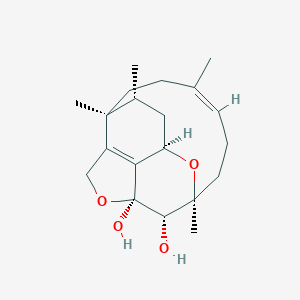

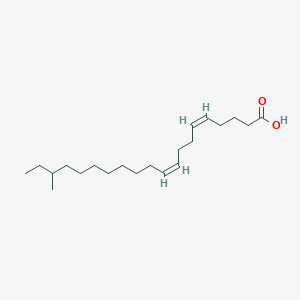
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
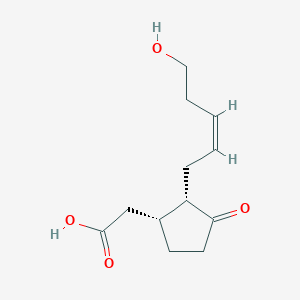

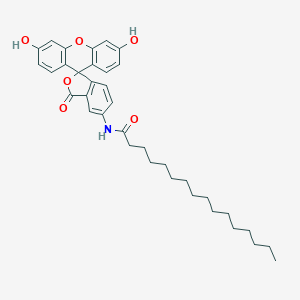

![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)
